molecular formula C19H17FN4O2 B2664148 (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1210739-04-0

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2664148
CAS RN: 1210739-04-0
M. Wt: 352.369
InChI Key: JUHGGCLJLUWGDO-UHFFFAOYSA-N
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Description

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

A study by Vacher et al. (1999) highlights the antidepressant potential of derivatives of 2-pyridinemethylamine, including compounds similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone. These compounds, after oral administration, inhibited immobility in the forced swimming test in rats more potently than the clinically used antidepressant imipramine, suggesting marked antidepressant potential (Vacher et al., 1999).

Analgesic Properties

Colpaert et al. (2004) discuss the analgesic effects of a high-efficacy 5-HT1A receptor agonist, structurally similar to the compound , on allodynia in rats with spinal cord injury. This compound demonstrated an unprecedented curative-like action on pathological pain (Colpaert et al., 2004).

Antiproliferative Activity

A study by Prasad et al. (2018) explored the antiproliferative activity of a novel bioactive heterocycle structurally related to the compound. The molecular structure was characterized and analyzed for its potential in inhibiting cell proliferation (Prasad et al., 2018).

Antimicrobial and Antifungal Activity

Research by Desai et al. (2016) and Kumar et al. (2012) indicates the antimicrobial and antifungal properties of compounds structurally similar to this compound. These studies highlight the efficacy of such compounds in inhibiting the growth of various bacterial and fungal strains (Desai et al., 2016); (Kumar et al., 2012).

Neuropharmacological Properties

Liu et al. (2008) discuss the role of a similar compound in enhancing N-methyl-d-aspartate receptor function, indicating its potential use in the treatment of conditions like schizophrenia (Liu et al., 2008).

Role in 5-HT2A Receptor Visualization

Blanckaert et al. (2007) synthesized and evaluated a compound structurally related to this compound for the visualization of the serotonin 5-HT2A receptor, indicating its potential use in neuroimaging studies (Blanckaert et al., 2007).

properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-3-1-13(2-4-16)17-22-23-18(26-17)14-7-11-24(12-8-14)19(25)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGGCLJLUWGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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